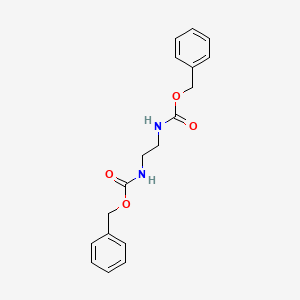

(2-Benzyloxycarbonylamino-ethyl)-carbamic acid benzyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2-Benzyloxycarbonylamino-ethyl)-carbamic acid benzyl ester is a compound of significant interest in organic chemistry and biochemistry. This compound is often used as a protecting group for amines in peptide synthesis due to its stability and ease of removal under mild conditions. Its structure consists of a benzyloxycarbonyl (Cbz) group attached to an aminoethyl chain, which is further linked to a carbamic acid benzyl ester moiety.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Benzyloxycarbonylamino-ethyl)-carbamic acid benzyl ester typically involves the following steps:

-

Protection of the Amino Group: : The amino group of an ethylamine derivative is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

-

Formation of the Carbamic Acid Ester: : The protected aminoethyl intermediate is then reacted with benzyl chloroformate (Cbz-Cl) to form the carbamic acid benzyl ester. This step also requires a base to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity.

Purification: The crude product is purified using techniques like recrystallization or chromatography to remove impurities and obtain the desired compound in high purity.

化学反応の分析

Types of Reactions

(2-Benzyloxycarbonylamino-ethyl)-carbamic acid benzyl ester undergoes several types of chemical reactions, including:

Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Reduction: The compound can be reduced using hydrogenation catalysts to remove the benzyloxycarbonyl protecting group, yielding the free amine.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Hydrolysis: Produces benzoic acid and the corresponding amine.

Reduction: Yields the free amine and benzyl alcohol.

Substitution: Results in the formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

(2-Benzyloxycarbonylamino-ethyl)-carbamic acid benzyl ester is widely used in scientific research, particularly in:

Peptide Synthesis: As a protecting group for amines, it facilitates the stepwise construction of peptides by preventing unwanted side reactions.

Drug Development: Used in the synthesis of prodrugs and active pharmaceutical ingredients (APIs) where selective protection and deprotection of functional groups are crucial.

Bioconjugation: Employed in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.

作用機序

The mechanism by which (2-Benzyloxycarbonylamino-ethyl)-carbamic acid benzyl ester exerts its effects involves:

Protection of Amines: The benzyloxycarbonyl group forms a stable carbamate linkage with the amine, preventing it from participating in unwanted reactions.

Deprotection: Under specific conditions (e.g., hydrogenation), the benzyloxycarbonyl group is removed, regenerating the free amine for further reactions.

類似化合物との比較

Similar Compounds

- (2-Benzyloxycarbonylamino-ethyl)-carbamic acid methyl ester

- (2-Benzyloxycarbonylamino-ethyl)-carbamic acid ethyl ester

- (2-Benzyloxycarbonylamino-ethyl)-carbamic acid tert-butyl ester

Uniqueness

(2-Benzyloxycarbonylamino-ethyl)-carbamic acid benzyl ester is unique due to its:

- Stability : The benzyl ester group provides greater stability compared to other ester derivatives, making it suitable for various synthetic applications.

- Ease of Removal : The benzyloxycarbonyl group can be selectively removed under mild conditions, offering versatility in multi-step synthesis.

This compound’s unique properties make it an invaluable tool in organic synthesis, particularly in the fields of peptide chemistry and drug development.

生物活性

(2-Benzyloxycarbonylamino-ethyl)-carbamic acid benzyl ester, also known as Benzyl N-(2-aminoethyl)carbamate, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, allowing it to interact with various biological targets. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₅N₃O₃, with a molecular weight of approximately 263.29 g/mol. It appears as a white to off-white powder with a melting point ranging from 170 to 173 °C. The compound features a carbamate functional group and an aminoethyl side chain, which are crucial for its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of benzyl chloroformate with ethylenediamine. The general reaction scheme can be summarized as follows:

This method is widely used due to its efficiency and the relatively mild conditions required for the reaction.

Anticonvulsant Properties

One of the most notable biological activities of this compound is its anticonvulsant effect. Research indicates that this compound may reduce seizure activity in animal models, suggesting potential therapeutic applications in treating epilepsy and other seizure disorders. Further studies are needed to evaluate its efficacy and safety in humans.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Its structural features allow it to interact with various biological molecules, enhancing its potential as a candidate for drug development in oncology. Preliminary studies have shown that it may inhibit the growth of certain cancer cell lines, although more extensive research is required to confirm these findings.

Antimicrobial Activity

In addition to its anticonvulsant and anticancer properties, this compound exhibits antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent . The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The presence of amino and carbamate groups allows the compound to form hydrogen bonds with target proteins, enhancing binding affinity and specificity.

- Enzyme Interaction : Research indicates that this compound interacts with various enzymes, potentially modulating their activity and influencing metabolic pathways.

- Cell Membrane Disruption : Its lipophilic nature may enable it to integrate into cell membranes, leading to disruption and subsequent cell death in microbial pathogens .

Case Studies

Several case studies have illustrated the biological activity of this compound:

- Anticonvulsant Study : A study conducted on animal models demonstrated that administration of the compound significantly reduced seizure frequency compared to control groups. This effect was attributed to modulation of neurotransmitter release in the central nervous system.

- Antimicrobial Efficacy : In vitro tests showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. The minimum inhibitory concentration (MIC) values were determined to be within a therapeutically relevant range .

- Anticancer Research : A preliminary screening against various cancer cell lines revealed that this compound exhibited cytotoxic effects, particularly against breast cancer cells. Further mechanistic studies are ongoing to elucidate the pathways involved in its anticancer activity.

特性

IUPAC Name |

benzyl N-[2-(phenylmethoxycarbonylamino)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c21-17(23-13-15-7-3-1-4-8-15)19-11-12-20-18(22)24-14-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVZPWYPJUMOHPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCNC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。